4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Descripción
4-Butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a butoxy group at the para position and an aminomethylpyridine moiety linked to a 1-methylpyrazole ring. Its synthesis likely involves coupling reactions between substituted benzoyl chlorides and aminopyridine intermediates, analogous to procedures described for related compounds (e.g., bromo- or methoxy-substituted benzamides) .
Propiedades
IUPAC Name |
4-butoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-3-4-12-27-19-9-7-16(8-10-19)21(26)23-13-17-6-5-11-22-20(17)18-14-24-25(2)15-18/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTSPNKKSMFUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methyl-1H-pyrazole ring through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Pyridine Substitution: The pyrazole ring is then attached to a pyridine ring via a nucleophilic substitution reaction.
Benzamide Formation: The final step involves the coupling of the pyrazolyl-pyridine intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The benzamide and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds similar to 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer activity. For instance, derivatives containing pyrazole and pyridine moieties have been shown to inhibit various cancer cell lines effectively. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development in oncology.
Case Study:
A study evaluating benzamide derivatives found that certain compounds demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating enhanced potency against colorectal carcinoma cell lines (HCT116) . The most potent derivatives had IC50 values around 4.53 µM, showcasing their potential as effective anticancer agents.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression. In particular, it targets c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT mutations by this compound suggests a mechanism through which it could potentially halt tumor growth and progression .
Comparison of Biological Activities
The following table summarizes the biological activities of selected compounds related to 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide:
| Compound Name | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| 5-Fluorouracil | 9.99 | Cancer | Chemotherapeutic |
| Compound A | 5.85 | Cancer | Anticancer |
| Compound B | 4.53 | Cancer | Anticancer |
| Compound C | 2.60 | Bacteria | Antimicrobial |
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Size and Polarity : The butoxy group in the target compound introduces greater hydrophobicity and steric bulk compared to methoxy or bromo substituents in analogues. This may enhance membrane permeability but reduce aqueous solubility .
Molecular Weight : The target compound (391.5 g/mol) falls within the "drug-like" range (<500 g/mol), whereas the quinazoline-piperazine analogue (729.8 g/mol) exceeds typical thresholds for oral bioavailability .
Pharmacological Implications (Inferred from Analogues)
- Kinase Inhibition : Pyrazole-containing benzamides (e.g., ) are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The butoxy group may target hydrophobic regions in kinases like EGFR or VEGFR .
- Solubility-Bioavailability Trade-offs : The butoxy group’s hydrophobicity could improve cell penetration but necessitate formulation adjustments (e.g., lipid-based carriers) compared to more polar analogues .
Actividad Biológica
4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, a compound with the CAS number 2034609-55-5, has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a benzamide core with a butoxy group and a pyridinylmethyl group linked to a pyrazole ring, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is with a molecular weight of 364.4 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity and selectivity towards these targets can lead to various biological effects, including enzyme inhibition or receptor modulation. Molecular docking studies and biochemical assays are essential for elucidating these interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of benzamide derivatives, including compounds similar to 4-butoxy-N-(...)-benzamide. For instance, benzamide derivatives have shown promise as RET kinase inhibitors, which are crucial in cancer therapy . In vitro studies demonstrated that certain derivatives could significantly inhibit cell proliferation in cancer cell lines.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for treating inflammatory diseases .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored in various studies. For example, derivatives related to this compound have been evaluated for their inhibitory effects on enzymes involved in metabolic pathways relevant to cancer and other diseases .
Study 1: RET Kinase Inhibition
A study focused on the synthesis and evaluation of benzamide derivatives found that certain compounds demonstrated significant inhibitory activity against RET kinase. This suggests that 4-butoxy-N-(...)-benzamide might share similar properties, warranting further investigation into its potential as an anticancer agent .
Study 2: Anti-inflammatory Activity
Another research effort assessed the anti-inflammatory effects of various benzamide derivatives. Compounds were tested for their ability to reduce inflammation markers in cellular models. The results indicated that some derivatives effectively decreased cytokine levels, suggesting a mechanism that could be applicable to 4-butoxy-N-(...)-benzamide .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2 |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 2034609-55-5 |
| Potential Applications | Anticancer, Anti-inflammatory |
| Biological Activity | Effect Observed |
|---|---|
| RET Kinase Inhibition | Significant inhibition |
| Anti-inflammatory Effects | Reduced cytokine levels |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, and which characterization techniques are essential for structural confirmation?
- Answer : The synthesis typically involves a multi-step process:
Preparation of the pyrazolyl-pyridinyl intermediate via coupling reactions under basic conditions.
Amidation with 4-butoxybenzoyl chloride, requiring temperature control (0–5°C) to minimize side reactions.
Key characterization techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of substituents .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- HPLC (>95% purity threshold) to assess impurities .
Q. Which functional groups in this compound are most reactive, and how do they influence its biological activity?
- Answer : The pyrazole ring and benzamide core are critical. The pyrazole’s nitrogen atoms participate in hydrogen bonding with target proteins, while the 4-butoxy group enhances lipophilicity, affecting membrane permeability. Modifications to the pyridinylmethyl linker (e.g., substituting methyl with ethyl) are explored in SAR studies to optimize binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final amidation step?
- Answer : A Design of Experiments (DoE) approach is recommended:
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state .
- Catalyst screening : Triethylamine or DMAP improves coupling efficiency .
- Temperature : Maintain 0–5°C to suppress hydrolysis of the benzoyl chloride intermediate .
Kinetic monitoring via in situ FTIR or LC-MS helps identify bottlenecks .
Q. What strategies resolve discrepancies between computational NMR predictions and experimental data?
- Answer :
Conformational analysis : Use density functional theory (DFT) to model rotamers of the pyridinylmethyl group, which may cause chemical shift variations .
Solvent correction : Apply computational tools like ACD/Labs NMR Processor to account for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
Cross-validation : Compare with analogous compounds (e.g., 4-ethoxy-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide) to isolate structural outliers .
Q. How does solvent polarity affect the regioselectivity of pyrazole ring functionalization?
- Answer : In polar solvents (e.g., DMF), the pyrazole’s N1 position is favored due to stabilization of the charged intermediate. Non-polar solvents (e.g., toluene) shift selectivity toward N2 via π-π stacking interactions. Reaction monitoring with LC-MS is critical to track regioselectivity trends .
Q. What in silico methods predict binding affinity to kinase targets, and how do they align with experimental IC₅₀ values?
- Answer :
- Molecular docking (AutoDock Vina) : Prioritize targets like JAK2 or EGFR based on pyrazole’s hinge-binding motif .
- MD simulations (GROMACS) : Assess stability of the benzamide-protein complex over 100 ns trajectories.
Discrepancies >1 log unit between predicted and experimental IC₅₀ often arise from solvation entropy effects, requiring free-energy perturbation (FEP) corrections .
Data Contradiction and Troubleshooting
Q. How should researchers address inconsistent bioactivity data across cell lines?
- Answer :
- Metabolic stability assays : Check for cytochrome P450-mediated degradation in hepatic cell lines (e.g., HepG2) .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .
- Buffer optimization : Replace DMSO with PEG-400 to mitigate cytotoxicity artifacts .
Q. What analytical workflows identify and quantify degradation products in long-term stability studies?
- Answer :
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions.
- UHPLC-QTOF-MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients.
- Degradant identification : Match MS/MS fragments to predicted pathways (e.g., hydrolysis of the benzamide bond) .
Methodological Comparison Table
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| ¹H NMR | Regioselectivity of pyrazole substitution | DMSO-d₆, 600 MHz, TMS as internal standard | |
| HRMS | Molecular ion validation | ESI+, resolution >30,000 | |
| HPLC-PDA | Purity and impurity profiling | C18 column, 254 nm, gradient elution | |
| Molecular Docking | Target prioritization | AutoDock Vina, ΔG < -8 kcal/mol threshold |
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
